molecular formula C12H13N B11913655 1,3,7-Trimethylisoquinoline CAS No. 73480-88-3

1,3,7-Trimethylisoquinoline

Cat. No.: B11913655
CAS No.: 73480-88-3
M. Wt: 171.24 g/mol
InChI Key: GWHAQUUUZHTFPR-UHFFFAOYSA-N
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Description

1,3,7-Trimethylisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,7-Trimethylisoquinoline can be synthesized through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of isoquinolines often involves the Skraup synthesis, which is a general method for synthesizing quinolines and isoquinolines. This method involves the reaction of aniline with glycerol in an acid medium (sulfuric acid) and an oxidizing agent . Variants of the Skraup synthesis can also be employed for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated isoquinolines.

Scientific Research Applications

1,3,7-Trimethylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,7-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another heterocyclic compound with a similar structure but different reactivity and applications.

    Isoquinoline: The parent compound of 1,3,7-Trimethylisoquinoline, sharing the same core structure but lacking the methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

73480-88-3

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1,3,7-trimethylisoquinoline

InChI

InChI=1S/C12H13N/c1-8-4-5-11-7-9(2)13-10(3)12(11)6-8/h4-7H,1-3H3

InChI Key

GWHAQUUUZHTFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N=C2C)C

Origin of Product

United States

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